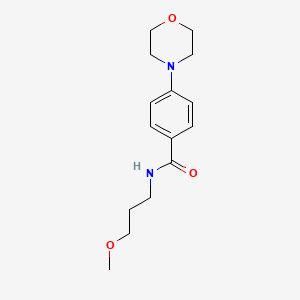![molecular formula C16H18N2O3S B4665097 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4665097.png)
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide
Vue d'ensemble
Description
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide, also known as ESI-09, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of RAC1, a protein that plays a crucial role in cell migration, proliferation, and survival.
Mécanisme D'action
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide inhibits the activity of RAC1 by binding to its switch II region, which is essential for its activation. RAC1 plays a crucial role in cytoskeletal rearrangement, cell migration, and proliferation, making it an attractive target for cancer therapy. By inhibiting RAC1, 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide prevents cancer cells from invading surrounding tissues and spreading to other parts of the body.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It inhibits cell migration, invasion, and proliferation in cancer cells, making it a potential therapeutic agent for cancer. Additionally, 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. It has also been shown to inhibit the activity of RAC1 in neutrophils, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high potency and selectivity for RAC1, making it an attractive candidate for further development. However, 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, it has not been extensively studied in vivo, making it unclear how it will behave in animal models.
Orientations Futures
There are several future directions for the study of 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide. One potential direction is to study its efficacy in animal models of cancer and inflammatory diseases. Another potential direction is to develop more potent and selective inhibitors of RAC1 based on the structure of 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide. Additionally, the use of 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its efficacy. Finally, the development of new delivery methods, such as nanoparticles, could improve the solubility and bioavailability of 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide.
Applications De Recherche Scientifique
4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of RAC1, a protein that is overexpressed in several cancers, including breast, lung, and pancreatic cancer. 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been shown to inhibit cell migration, invasion, and proliferation in cancer cells, making it a promising candidate for cancer therapy. Additionally, 4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
4-(ethylsulfonylamino)-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-22(20,21)17-14-11-9-13(10-12-14)16(19)18(2)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJJKUGOZXMANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline](/img/structure/B4665032.png)
![ethyl 4-{[(dipropylamino)carbonyl]amino}benzoate](/img/structure/B4665039.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665053.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4665056.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4665057.png)

![ethyl 4-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665067.png)
![3-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4665088.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-propylbenzenesulfonamide](/img/structure/B4665090.png)
![ethyl N-{[(2-fluorobenzyl)amino]carbonyl}glycinate](/img/structure/B4665092.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4665093.png)